![molecular formula C20H34N4OS B5676778 1-(3-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}propanoyl)-4-methylpiperazine](/img/structure/B5676778.png)
1-(3-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}propanoyl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "1-(3-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}propanoyl)-4-methylpiperazine" typically involves multistep synthetic routes. These routes may include the formation of isothiazolopyridine derivatives, as demonstrated by Karczmarzyk and Malinka (2008), who explored the structural characterization of analgesic isothiazolopyridines of the Mannich base type, providing insights into the synthetic complexity of similar compounds (Karczmarzyk & Malinka, 2008).
Molecular Structure Analysis
The molecular structure of compounds within this chemical class can be elucidated through crystallographic analysis, as described by Karczmarzyk and Malinka (2004) for isothiazolopyridines, highlighting the significance of C–H…X (X = N, O) hydrogen bonds and π…π interactions (Karczmarzyk & Malinka, 2004). These structural features are crucial for understanding the reactivity and potential interaction mechanisms of the compound .
Chemical Reactions and Properties
Chemical reactions involving compounds like "1-(3-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}propanoyl)-4-methylpiperazine" often rely on their functional groups' reactivity. For instance, the preparation and in vitro testing of H3-receptor antagonists by Frymarkiewicz and Walczyński (2009) provide an example of how specific chemical modifications can lead to targeted biological activities (Frymarkiewicz & Walczyński, 2009).
Physical Properties Analysis
The physical properties of such compounds can be deduced from their molecular structure and interactions. The study by Jiang et al. (2007) on the metabolism of a related compound offers insights into its solubility, stability, and metabolite formation, which are critical for understanding the compound's behavior in biological systems (Jiang et al., 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are influenced by the compound's structural elements. The synthesis and antimicrobial activity study by Yeromina et al. (2019) illustrates the impact of specific substituents on the compound's chemical behavior and biological activity, showing how modifications can alter its properties and efficacy (Yeromina et al., 2019).
properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-[1-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]piperidin-3-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4OS/c1-16(2)18-15-26-19(21-18)14-23-8-4-5-17(13-23)6-7-20(25)24-11-9-22(3)10-12-24/h15-17H,4-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFTXSMHZBIYIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)CN2CCCC(C2)CCC(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperazin-1-yl)-3-[1-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]piperidin-3-yl]propan-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.